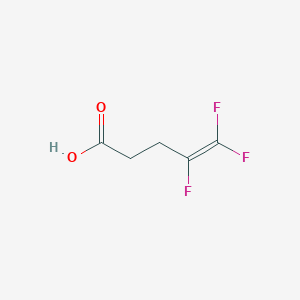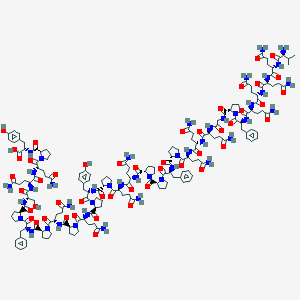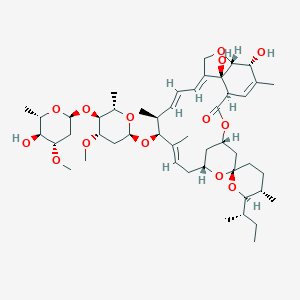
4,5,5-三氟戊-4-烯酸
描述
Synthesis Analysis
The synthesis of 4,5,5-Trifluoropent-4-enoic Acid and its analogues involves complex chemical processes. A method for preparing α-substituted 5,5-difluoro-4-pentenoic acid esters, which are closely related to 4,5,5-Trifluoropent-4-enoic Acid, has been developed. This process uses ester enolates and 3,3,3-trifluoropropene, allowing further modification to produce α-disubstituted analogues (Kendrick & Kolb, 1989).
Molecular Structure Analysis
The molecular structure of compounds related to 4,5,5-Trifluoropent-4-enoic Acid, such as 4-(3,5-dimethylpyrazol-1-yl)benzoic acid trifluoroacetate, has been determined using X-ray analysis. This analysis reveals specific packing and hydrogen bond interactions (Foces-Foces et al., 1996).
Chemical Reactions and Properties
Trifluoroacetic acid, closely related to 4,5,5-Trifluoropent-4-enoic Acid, exhibits unique properties and reactions, such as forming stable hydrates and undergoing structural changes upon deuteration (Mootz & Schilling, 1992). Furthermore, the trifluoromethyl group in similar compounds can influence the reactivity, as seen in various hydrolysis reactions (Longridge & Nicholson, 1990).
Physical Properties Analysis
The physical properties of fluorinated compounds like 4,5,5-Trifluoropent-4-enoic Acid are unique, often leading to the formation of distinct phases and structures. For instance, compounds with partially perfluorinated chains exhibit special phase behaviors, such as cubic and hexagonal columnar phases, due to their ability to self-assemble into ordered superstructures (Zhou et al., 2007).
Chemical Properties Analysis
The chemical properties of fluorinated compounds like 4,5,5-Trifluoropent-4-enoic Acid are impacted by their fluorine content. Tris(pentafluorophenyl)borane, for instance, is used as a catalyst in various organic reactions due to its unique properties as a boron Lewis acid (Erker, 2005).
科学研究应用
杀线虫活性
4,5,5-三氟戊-4-烯酸已被用于合成具有显着杀线虫活性的新型衍生物 . 这些衍生物在体外和体内(沙子中)均进行了测试,在沙子中具有高活性的化合物在基质中进一步研究了其体内活性 . 例如,含有呋喃环的化合物 B8 对南方根结线虫和松材线虫表现出优异的杀线虫活性 .
蛋白质组学研究
4,5,5-三氟戊-4-烯酸是一种用于蛋白质组学研究的专业产品 . 蛋白质组学是对蛋白质的大规模研究,特别是它们的结构和功能。该领域对于理解许多生物过程至关重要。
化学合成
4,5,5-三氟戊-4-烯酸用于各种化学合成应用 . 其独特的结构使其成为创建复杂化学化合物的宝贵组成部分。
表面活性剂
该化合物用作表面活性剂的原料 . 这些物质改变了液体的表面张力,使其更容易扩散。 这种特性广泛应用于胶水、油漆和印刷油墨中 .
作用机制
安全和危害
4,5,5-Trifluoropent-4-enoic Acid may cause irritation to the skin, eyes, and respiratory tract . After contact, it should be immediately washed off with water . When using it, chemical safety goggles, protective gloves, and protective clothing should be worn . Inhalation or ingestion of this compound should be avoided . It should be used in a well-ventilated place and stored in a safety cabinet or fume hood . In case of an accident or discomfort, immediate medical attention should be sought, and the safety data sheet of this compound should be shown .
属性
IUPAC Name |
4,5,5-trifluoropent-4-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5F3O2/c6-3(5(7)8)1-2-4(9)10/h1-2H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWHZHTHRRXAUFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)O)C(=C(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90382089 | |
| Record name | 4,5,5-trifluoropent-4-enoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90382089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
110003-22-0 | |
| Record name | 4,5,5-trifluoropent-4-enoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90382089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 110003-22-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 4,5,5-trifluoropent-4-enoic acid being a substrate for ACS from Gordonia sp. strain NB4-1Y?
A1: This finding is significant because it provides evidence for a potential microbial metabolic pathway for certain Perfluoroalkyl and polyfluoroalkyl substances (PFAS). The study demonstrated that ACS from Gordonia sp. strain NB4-1Y could catalyze the formation of a CoA adduct with 4,5,5-trifluoropent-4-enoic acid []. This suggests that this fluorinated carboxylate, a potential intermediate in PFAS degradation, can be activated by ACS, possibly initiating further breakdown through β-oxidation and defluorination. This discovery contributes valuable insights into the microbial metabolism of PFAS and may aid in developing bioremediation strategies for these environmentally persistent chemicals.
Q2: How does the structure of 4,5,5-trifluoropent-4-enoic acid relate to its activity with ACS?
A2: While the exact impact of 4,5,5-trifluoropent-4-enoic acid's structure on its interaction with ACS requires further investigation, the study did observe a general trend: fluorination of carboxylates led to a 90–98% decrease in the catalytic efficiency (kcat) of ACS compared to their non-fluorinated counterparts []. This suggests that the presence of fluorine atoms may hinder the enzyme's ability to efficiently process the substrate, possibly due to altered binding affinities or reaction kinetics. Further research, including structural studies and computational modeling, could help elucidate the specific structural features impacting the interaction between 4,5,5-trifluoropent-4-enoic acid and ACS.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3,4-Dimethoxy[7-13C]-benzoic Acid](/img/structure/B18406.png)
![[4,5,6-Trihydroxy-2-[(3,4,5-trihydroxybenzoyl)oxymethyl]oxan-3-yl] 3,4,5-trihydroxy-2-(6,7,13,14-tetrahydroxy-3,10-dioxo-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),4(16),5,7,11,13-hexaen-5-yl)benzoate](/img/structure/B18409.png)







![1H-Furo[3,4-d]imidazole-2,4,6(3H)-trione, dihydro-1,3-bis(phenylmethyl)-, (3aR,6aS)-rel-](/img/structure/B18442.png)


